molecular formula C13H16ClN5O2 B5798427 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5798427
M. Wt: 309.75 g/mol
InChI Key: AQRJBSMGQFEBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide may also inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments is its potential therapeutic applications. 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide before it can be used in clinical trials.

Future Directions

There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to determine the exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and toxicity of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, as well as its pharmacokinetic properties.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been synthesized through various methods, including the reaction of 4-chloro-3-methylphenol with propargyl bromide to form 2-(4-chloro-3-methylphenoxy)propyne. This compound was then reacted with sodium azide to form 2-(4-chloro-3-methylphenoxy)prop-2-yn-1-yl azide, which was subsequently reacted with propylamine to form 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. Other methods of synthesis have also been reported, including the use of microwave irradiation and one-pot reactions.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRJBSMGQFEBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.